2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl-
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Overview
Description
2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- is a heterocyclic compound that features a unique combination of pyrrole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- typically involves cycloaddition reactions. One common method is the 1,3-dipolar cycloaddition of bis-nitrones of glyoxal with N-substituted maleimides in water under non-catalytic conditions. This reaction is conducted at 70°C and results in the formation of a single regioisomer of symmetric bis-pyrrolo isoxazoles . The reaction is efficient, selective, and eco-friendly, making it a step towards sustainable synthetic chemistry.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using aqueous media and non-catalytic conditions, are likely to be applied to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions, particularly electrophilic and nucleophilic substitutions, are common for modifying the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.
Industry: The compound’s unique structure makes it a valuable intermediate in the synthesis of various drugs and bioactive molecules.
Mechanism of Action
The mechanism of action of 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- involves its interaction with specific molecular targets. For instance, its acetylcholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine . This results in increased levels of acetylcholine in the brain, which can improve cognitive function in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo-isoxazole derivatives: These compounds share the core structure but differ in the substituents attached to the rings.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar heterocyclic structure and exhibit comparable biological activities.
Isoxazoline derivatives: These compounds are synthesized through similar cycloaddition reactions and have diverse biological activities.
Uniqueness
What sets 2H-Pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione, 3-(2,4-dichlorophenyl)-5-ethyldihydro-2-phenyl- apart is its specific combination of substituents, which confer unique biological activities and potential therapeutic applications. Its ability to inhibit acetylcholinesterase with high potency makes it particularly valuable in the context of neurodegenerative diseases.
Properties
Molecular Formula |
C19H16Cl2N2O3 |
---|---|
Molecular Weight |
391.2 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-5-ethyl-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-2-22-18(24)15-16(13-9-8-11(20)10-14(13)21)23(26-17(15)19(22)25)12-6-4-3-5-7-12/h3-10,15-17H,2H2,1H3 |
InChI Key |
KGNXBHGLNZOQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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